molecular formula C8H9N3O2 B12275265 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-

2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-

Cat. No.: B12275265
M. Wt: 179.18 g/mol
InChI Key: RVTAVCFAMLELRQ-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-: is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is a derivative of oxazolidinone, which is known for its broad applications in medicinal chemistry. The presence of the 6-amino-3-pyridinyl group enhances its biological activity, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    [3 + 2] Coupling Reaction: One of the common methods for synthesizing 2-oxazolidinones involves the [3 + 2] coupling reaction of isocyanates with epoxides.

    Non-Phosgene Routes: Another approach includes the ring-opening of aziridines by carbon dioxide (CO₂) and the one-pot reaction of primary amines with epoxides and CO₂.

Industrial Production Methods: Industrial production of 2-oxazolidinones often employs high-efficiency catalysts and optimized reaction conditions to achieve high yields. The use of environmentally friendly solvents and reagents is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form hydrogen bonds and its higher metabolic stability make it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H9N3O2/c9-7-2-1-6(5-10-7)11-3-4-13-8(11)12/h1-2,5H,3-4H2,(H2,9,10)

InChI Key

RVTAVCFAMLELRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CN=C(C=C2)N

Origin of Product

United States

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